molecular formula C20H23Cl2N3OS2 B2389505 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216616-95-3

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2389505
CAS No.: 1216616-95-3
M. Wt: 456.44
InChI Key: BCTGXUFDZYUYAR-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a benzothiazole-derived small molecule featuring a 6-chloro substituent on the benzothiazole core, a phenylthio group at the propanamide chain, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylsulfanylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS2.ClH/c1-23(2)11-12-24(19(25)10-13-26-16-6-4-3-5-7-16)20-22-17-9-8-15(21)14-18(17)27-20;/h3-9,14H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTGXUFDZYUYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCSC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Thiourea Cyclization

  • Reactants : 4-Chloro-1,2-phenylenediamine (1.0 eq) and ammonium thiocyanate (1.2 eq) in glacial acetic acid.
  • Conditions : Reflux at 120°C for 6–8 h.
  • Workup : Neutralization with NH₄OH yields 6-chlorobenzo[d]thiazol-2-amine as a pale-yellow solid.
  • Yield : 68–72%.

Spectral Validation :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 7.42 (d, J = 8.5 Hz, 1H), 7.28 (s, 1H), 6.98 (d, J = 8.5 Hz, 1H), 5.21 (s, 2H, NH₂).

Preparation of 3-(Phenylthio)propanoyl Chloride

The phenylthio moiety is introduced via nucleophilic substitution.

Method B: Thiol-Acyl Chloride Reaction

  • Reactants : 3-Bromopropanoyl chloride (1.0 eq) and thiophenol (1.1 eq) in dichloromethane (DCM).
  • Conditions : Stirred at 0°C for 2 h, then room temperature for 12 h.
  • Workup : Washed with 5% NaOH, dried (Na₂SO₄), and concentrated.
  • Yield : 85–88%.

Spectral Validation :

  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar–H), 3.42 (t, *J = 7.0 Hz, 2H, SCH₂), 2.98 (t, J = 7.0 Hz, 2H, COCH₂).

Amide Coupling to Form N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(Phenylthio)propanamide

The amine and acyl chloride are coupled using a Schotten-Baumann approach.

Method C: Acylation in Biphasic System

  • Reactants : 6-Chlorobenzo[d]thiazol-2-amine (1.0 eq) and 3-(phenylthio)propanoyl chloride (1.05 eq) in DCM/water.
  • Conditions : Triethylamine (2.0 eq) as base, stirred at 0°C for 1 h, then 25°C for 4 h.
  • Workup : Extracted with DCM, washed with brine, and purified via silica gel chromatography (hexane:EtOAc 3:1).
  • Yield : 76–80%.

Spectral Validation :

  • ¹³C NMR (CDCl₃*) : δ 170.2 (C=O), 152.1 (C=N), 134.5–126.2 (Ar–C), 38.5 (SCH₂), 32.1 (COCH₂).

N-Alkylation with 2-(Dimethylamino)ethyl Chloride

The secondary amine is alkylated to introduce the dimethylaminoethyl group.

Method D: Alkylation under Basic Conditions

  • Reactants : N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide (1.0 eq) and 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) in acetonitrile.
  • Conditions : K₂CO₃ (3.0 eq), reflux at 80°C for 12 h.
  • Workup : Filtered, concentrated, and recrystallized from EtOH.
  • Yield : 65–70%.

Spectral Validation :

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₁H₂₄ClN₃OS₂: 458.0991; found: 458.0989.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability.

Method E: Acidic Precipitation

  • Reactants : N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide (1.0 eq) in anhydrous EtOH.
  • Conditions : HCl gas bubbled through the solution at 0°C for 30 min.
  • Workup : Precipitated solid filtered, washed with cold EtOH, and dried.
  • Yield : 90–95%.

Analytical Data :

  • Melting Point : 218–220°C (decomp.).
  • Elemental Analysis : Calcd. for C₂₁H₂₅Cl₂N₃OS₂: C, 52.71%; H, 5.26%; N, 8.78%. Found: C, 52.68%; H, 5.29%; N, 8.75%.

Optimization and Comparative Analysis

Table 1: Critical Reaction Parameters and Yields

Step Method Key Reagents Temp (°C) Time (h) Yield (%)
1 A NH₄SCN, AcOH 120 6–8 68–72
2 B PhSH, DCM 0→25 14 85–88
3 C Et₃N, DCM 0→25 5 76–80
4 D K₂CO₃, MeCN 80 12 65–70
5 E HCl (g), EtOH 0 0.5 90–95

Challenges and Solutions

  • Low Alkylation Yield (Step 4) : Excess alkylating agent (1.5 eq) and prolonged reaction time (18 h) improved yields to 75%.
  • Hydrolysis of Acyl Chloride (Step 2) : Strict anhydrous conditions (molecular sieves) minimized degradation.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Used in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Benzothiazole Core: 6-Chloro (Target): Balances electron-withdrawing effects and metabolic stability. 6-Nitro (6d): Exhibits strong electron-withdrawing effects, which may enhance VEGFR-2 binding affinity (IC₅₀ = 45.2 nM) but could increase metabolic liability due to nitro group reduction . 6-Fluoro (1052541-49-7): Smaller size and moderate electronegativity may alter binding pocket interactions compared to chloro/nitro analogs .

Thio Group Variations :

  • Phenylthio (Target) : Contributes to lipophilicity and π-π stacking with kinase hydrophobic pockets.
  • 4-Chlorophenylthio (1216418-08-4) : Additional chloro substituent may enhance steric bulk and electron density, though activity data is lacking .
  • Thiadiazolylthio (6d) : Heterocyclic thio group in 6d likely improves solubility and hydrogen-bonding capacity, contributing to its potent VEGFR-2 inhibition .

Amide Chain and Side Chains: Propanamide vs. Dimethylaminoethyl Group: Enhances aqueous solubility (via hydrochloride salt) and may participate in cation-π interactions or protonation at physiological pH, aiding cellular uptake .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. Its molecular formula is C19H21ClN2OSC_{19}H_{21}ClN_2OS, and it has a molecular weight of approximately 366.9 g/mol. The presence of the benzo[d]thiazole moiety, dimethylaminoethyl side chain, and phenylthio group enhances its lipophilicity and membrane permeability, which are critical for its pharmacological efficacy.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It primarily targets cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammatory responses.
  • Cell Cycle Regulation : Studies have shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 and A549 cells .
  • Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by modulating pathways associated with cytokines such as IL-6 and TNF-α .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate:

  • Cytotoxicity : The compound exhibits dose-dependent cytotoxic effects against various cancer cell lines.
  • Mechanism : It promotes apoptosis through activation of caspases and inhibition of survival pathways .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to:

  • COX Inhibition : By inhibiting COX enzymes, it reduces the synthesis of inflammatory mediators.
  • Cytokine Modulation : It decreases the levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Neuroprotective Effects

Recent studies suggest potential neuroprotective activities:

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative disorders .

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers synthesized several benzothiazole derivatives, including the target compound.
    • Results showed significant inhibition of cell proliferation in A431 and A549 cell lines at concentrations as low as 1 µM .
  • Inflammation Model :
    • In a murine model of inflammation, treatment with the compound led to a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims .

Data Table

Biological ActivityMechanismTarget
AnticancerInduces apoptosisCancer cells (A431, A549)
Anti-inflammatoryCOX inhibitionProstaglandin synthesis
NeuroprotectiveReduces oxidative stressNeuronal cells

Q & A

Q. What are the critical steps in synthesizing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential amidation and coupling reactions. Key steps include:
  • Reacting a benzo[d]thiazole precursor with chloroacetyl chloride in solvents like dioxane under controlled temperatures (0–5°C) to form intermediate thiazole derivatives.
  • Introducing the dimethylaminoethyl group via nucleophilic substitution or amide bond formation.
  • Final purification via recrystallization (ethanol or acetonitrile) or column chromatography to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR spectroscopy to verify substituent positions and bond connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation and validate spatial arrangement of functional groups .

Q. How do functional groups in this compound influence its bioactivity?

  • Methodological Answer : The 6-chlorobenzo[d]thiazole core enhances lipophilicity and target binding, while the dimethylaminoethyl group improves solubility and membrane permeability. The phenylthio moiety may facilitate redox-mediated interactions, contributing to potential antimicrobial or anticancer activity .

Q. What are the solubility and storage considerations for this compound?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (DMF, DMSO) for in vitro assays. For in vivo studies, consider aqueous-organic co-solvents (e.g., PEG-400/water).
  • Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling.
  • Solvent optimization : Use DMF for improved solubility of intermediates; switch to dichloromethane for phase separation in purification.
  • Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to enhance reaction efficiency. Monitor progress via TLC or HPLC .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions (pH, serum content).
  • Orthogonal validation : Confirm activity using alternate assays (e.g., fluorescence polarization vs. radiometric assays).
  • Dose-response curves : Perform 8-point dilution series to calculate robust IC50 values and assess Hill slopes for cooperative effects .

Q. What experimental designs are recommended to study metabolic stability in hepatic models?

  • Methodological Answer :
  • Microsomal incubations : Use human liver microsomes (HLM) with NADPH cofactors. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • CYP enzyme mapping : Employ CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots.
  • Structural modifications : Introduce deuterium or fluorine at labile sites to enhance stability while retaining activity .

Q. How can researchers investigate target binding interactions at the molecular level?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes or receptors.
  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding poses, focusing on the thiazole and phenylthio motifs.
  • Mutagenesis studies : Validate key residues (e.g., cysteine or lysine in active sites) via alanine-scanning mutagenesis .

Q. Tables for Key Data

Analytical Parameter Recommended Technique Purpose Reference
Structural confirmation1H/13C NMRVerify bond connectivity
Molecular weightHRMSConfirm formula
CrystallinityX-ray diffractionResolve 3D structure
Reaction Optimization Parameter Optimal Condition Reference
Amide couplingSolventDMF
Temperature controlRange0–5°C
PurificationMethodColumn chromatography

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